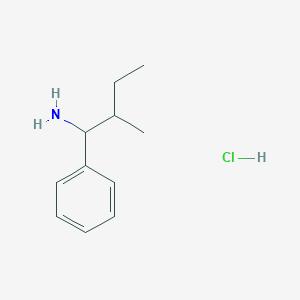
2-Methyl-1-phenyl-1-butylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenyl-1-butylamine hydrochloride, also known as MBDB, is a psychoactive drug that belongs to the amphetamine class of compounds. It is structurally similar to MDMA (ecstasy) and is often used as a substitute for it. MBDB has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders.
Applications De Recherche Scientifique
Improved Synthesis Techniques
Research has identified improved synthesis methods for compounds structurally related to 2-Methyl-1-phenyl-1-butylamine Hydrochloride. For instance, a study outlined an enhanced synthesis approach for (S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine, a key intermediate in the preparation of (S)-repaglinide, an agent that promotes insulin secretion. This method boasts easy reactant availability, simple reaction conditions, and the potential for large-scale manufacturing, making it significant for pharmaceutical production (Xian, 2012).
Analytical Chemistry and Impurity Identification
Analytical studies have also utilized related compounds to identify impurities in methamphetamine synthesized via specific routes. One study isolated and identified a processing impurity, indicating the synthetic marker for a particular methamphetamine production method. This research is crucial for forensic and analytical chemistry, providing insights into illicit drug synthesis (Toske et al., 2017).
Neuroprotective Applications
Research into the neuroprotective effects of neuronal Ca(2+) channel blockers identified compounds with significant protective abilities against ischemia-induced brain injury. This suggests potential therapeutic applications in treating conditions like stroke or traumatic brain injuries, highlighting the medicinal value of structurally similar compounds (Hicks et al., 2000).
Antifungal Agent Mechanisms
Studies on butenafine, a benzylamine class antifungal agent, shed light on its interaction with cell membrane phospholipids, which may explain its therapeutic efficacy and prolonged action. This research offers insights into drug design and the development of new antifungal treatments, demonstrating the relevance of chemical interaction studies (Mingeot-Leclercq et al., 2001).
Organic Chemistry Education
The compound's derivatives have also been used in educational contexts, demonstrating practical applications in organic chemistry training. For example, a one-pot synthesis of bupropion, an antidepressant, was described as suitable for first-year organic chemistry students, underlining the educational value of these compounds in demonstrating practical chemistry skills (Perrine et al., 2000).
Propriétés
IUPAC Name |
2-methyl-1-phenylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-9(2)11(12)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSSYONPWUBLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
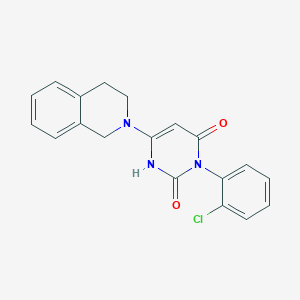
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2630666.png)
![N-(3,5-dimethylphenyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2630667.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2630668.png)

![4-(2-{7-Thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoic acid](/img/structure/B2630670.png)
![N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2630671.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2630673.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2630674.png)
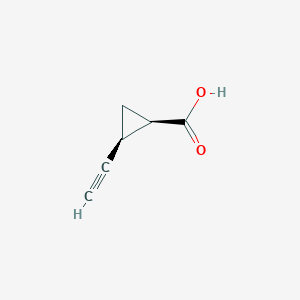
![2-Chloro-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]acetamide](/img/structure/B2630676.png)
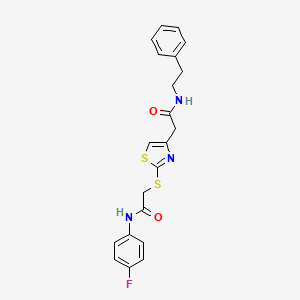
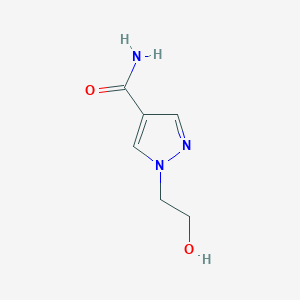
![1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2630686.png)
